![molecular formula C15H14O4 B1206566 6,7,4'-Trihydroxyisoflavan CAS No. 94105-89-2](/img/structure/B1206566.png)
6,7,4'-Trihydroxyisoflavan
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Overview
Description
3-(4-Hydroxyphenyl)-3, 4-dihydro-2H-1-benzopyran-6, 7-diol, also known as 4'67-trihydroxyisoflavan, belongs to the class of organic compounds known as isoflavanols. These are polycyclic compounds containing a hydroxylated isoflavan skeleton. 3-(4-Hydroxyphenyl)-3, 4-dihydro-2H-1-benzopyran-6, 7-diol is considered to be a practically insoluble (in water) and relatively neutral molecule.
Scientific Research Applications
Molecular Mechanisms in Cancer
Research has highlighted the significant role of genistein, an isoflavone closely related to 6,7,4'-Trihydroxyisoflavan, in cancer prevention and treatment. Genistein's mechanisms include inducing apoptosis, cell cycle arrest, and exerting antiangiogenic, antimetastatic, and anti-inflammatory effects across various cancer models. These activities suggest its potential utility in developing novel therapeutic strategies against cancer (Tuli et al., 2019).
Metabolic Fate and Biokinetics
A study on the biokinetics and metabolism of flavan-3-ols, which include compounds structurally similar to 6,7,4'-Trihydroxyisoflavan, revealed insights into their absorption, metabolism, and excretion in humans. The research found that metabolites, including glucuronidated, sulfated, and methylated forms, play a crucial role in the bioactivity of these compounds (Wiese et al., 2015).
Cardiovascular Health
Another study focused on the effects of genistein on blood pressure and suggested that while short-term supplementation does not significantly impact hypertension, prolonged use, especially in metabolic syndrome patients, may have beneficial effects. This indicates the potential of isoflavones like 6,7,4'-Trihydroxyisoflavan in managing cardiovascular health (Hemati et al., 2020).
properties
CAS RN |
94105-89-2 |
---|---|
Product Name |
6,7,4'-Trihydroxyisoflavan |
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-6,7-diol |
InChI |
InChI=1S/C15H14O4/c16-12-3-1-9(2-4-12)11-5-10-6-13(17)14(18)7-15(10)19-8-11/h1-4,6-7,11,16-18H,5,8H2 |
InChI Key |
NLIIKGCVOJPMQB-UHFFFAOYSA-N |
SMILES |
C1C(COC2=CC(=C(C=C21)O)O)C3=CC=C(C=C3)O |
Canonical SMILES |
C1C(COC2=CC(=C(C=C21)O)O)C3=CC=C(C=C3)O |
synonyms |
6,7,4'-trihydroxyisoflavan |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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